molecular formula C17H22ClN5OS B2662267 N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185112-26-8

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2662267
CAS No.: 1185112-26-8
M. Wt: 379.91
InChI Key: JQUDFKFYIYMNGI-UHFFFAOYSA-N
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Description

This compound is a pyrazole-carboxamide derivative featuring a 1,3-benzothiazole moiety and a 3-(dimethylamino)propyl linker, formulated as a hydrochloride salt. The benzothiazole group contributes to aromatic stacking interactions, while the dimethylaminopropyl side chain enhances solubility in polar solvents due to its protonation in acidic conditions. The hydrochloride salt further improves aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS.ClH/c1-20(2)10-6-11-22(16(23)14-9-12-21(3)19-14)17-18-13-7-4-5-8-15(13)24-17;/h4-5,7-9,12H,6,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUDFKFYIYMNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the pyrazole ring and the dimethylamino propyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings

Structural Flexibility : The target compound’s pyrazole-benzothiazole hybrid offers a balance between rigidity (for target binding) and flexibility (for metabolic stability) compared to bis-benzothiazole derivatives .

Synthesis : EDCI/HOBt-mediated coupling (common in and ) is likely applicable for the target compound, with yields expected to align with similar reactions (60–70%) .

Solubility : The hydrochloride salt confers superior aqueous solubility over neutral analogs like 3a, critical for in vivo applications .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a benzothiazole moiety and a pyrazole structure, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14H18N4O2S·HCl
Molecular Weight 318.84 g/mol

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The benzothiazole and pyrazole moieties may facilitate binding to these targets, enhancing the compound's solubility and cellular uptake due to the dimethylamino propyl group. However, specific pathways and interactions require further investigation to elucidate the exact mechanism of action.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have reported that certain pyrazole compounds demonstrate effective inhibition against various bacterial strains and fungi, suggesting that this compound may also exhibit similar properties .
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their anti-inflammatory activities. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitubercular Activity : A study evaluated the efficacy of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were tested at varying concentrations, with some showing promising results comparable to standard treatments .
  • Antifungal Activity : Another research project focused on the antifungal properties of pyrazole derivatives against phytopathogenic fungi. Results indicated that specific compounds exhibited moderate to excellent antifungal activity .

Summary of Findings

The biological activity of this compound is supported by various studies highlighting its potential as an antimicrobial and anti-inflammatory agent. Further research is necessary to fully understand its mechanisms and optimize its therapeutic applications.

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